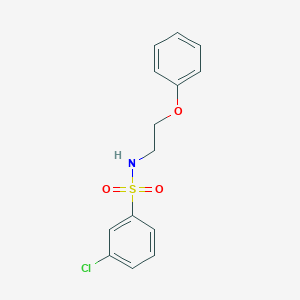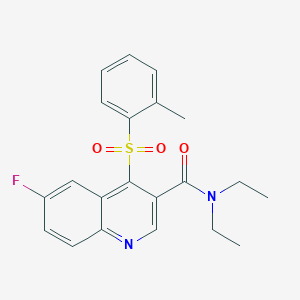![molecular formula C18H19NO4 B2672141 [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate CAS No. 1795031-65-0](/img/structure/B2672141.png)
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Fate and Behavior of Parabens
Parabens, including compounds structurally related to "[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate," have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Parabens, due to their widespread use in cosmetics, pharmaceuticals, and food products, have been detected in various water bodies, including surface water and sediments. They are considered emerging contaminants due to their persistence and potential endocrine-disrupting effects. Studies highlight the importance of understanding the environmental fate of parabens, including their degradation, bioaccumulation, and potential to form more stable and toxic halogenated by-products through reactions with free chlorine (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological and Toxicological Profiles
Research into the health aspects of methyl paraben, a compound related to "this compound," provides insights into its pharmacological properties and safety profile. Methyl paraben is widely used as an antimicrobial preservative and has been shown to be absorbed and rapidly excreted without evidence of accumulation in humans. Despite its broad application and general safety, concerns regarding its potential for endocrine disruption, along with its metabolic and toxicological profiles, necessitate careful consideration in its use and the study of structurally similar compounds (Soni, Taylor, Greenberg, & Burdock, 2002).
Mechanisms of Biological Activity
The study of benzazoles and derivatives, including compounds similar to "this compound," explores their diverse biological activities. These activities range from cytotoxic and antimicrobial effects to potential applications in drug development. The guanidine group, when bonded to a benzazole ring, imparts unique pharmacological properties to these compounds, making them subjects of interest for the development of new therapeutic agents (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).
Antioxidant Properties
The investigation into vanillic acid, a derivative of benzoic acid which is structurally related to "this compound," highlights its potential antioxidant, anti-inflammatory, and neuroprotective properties. Such research underscores the importance of exploring the pharmacological effects of benzoic acid derivatives in the treatment and management of various diseases, providing a foundation for further studies on related compounds (Ingole et al., 2021).
Propriétés
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-5-3-4-6-15(13)11-19-17(20)12-23-18(21)14-7-9-16(22-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOYDVVJHUTZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2672058.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2672059.png)

![7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2672062.png)

![4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2672065.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide](/img/structure/B2672066.png)

![1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2672070.png)
![N-(1-cyano-1-cyclopropylethyl)-2-({2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2672071.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2672078.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2672080.png)

